{6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE
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Overview
Description
The compound {6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE is a complex organic molecule characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenyl group: This step involves a Friedel-Crafts alkylation reaction.
Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates.
Scientific Research Applications
{6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which {6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, {6,8,9-TRIMETHYL-4-PHENYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL N-PHENYLCARBAMATE is unique due to its bicyclic structure and the presence of both phenyl and carbamate groups. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other compounds.
Properties
IUPAC Name |
(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-17-14-18(2)25(16-29-24(27)26-21-12-8-5-9-13-21)15-28-23(22(17)19(25)3)20-10-6-4-7-11-20/h4-14,18-19,22-23H,15-16H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCKFMJHYMAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=CC=C3)COC(=O)NC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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